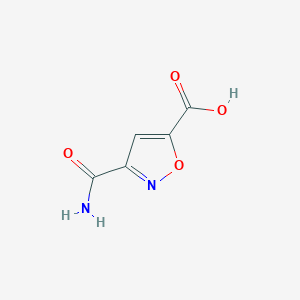

3-Carbamoyl-1,2-oxazole-5-carboxylic acid

Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of 3-carbamoyl-1,2-oxazole-5-carboxylic acid is defined by its heterocyclic core structure with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol. The compound features a 1,2-oxazole ring system as the central structural motif, with carboxamide and carboxylic acid functional groups positioned at the 3 and 5 positions, respectively. The canonical SMILES representation C1=C(ON=C1C(=O)N)C(=O)O clearly delineates the connectivity pattern, while the InChI descriptor InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) provides a standardized structural identification.

Crystallographic studies of related isoxazole carboxylic acid derivatives reveal critical structural parameters that can be extrapolated to understand the three-dimensional arrangement of this compound. Research on 5-methyl-1,2-oxazole-3-carboxylic acid demonstrates that the molecular structure exhibits near-planar geometry, with all non-hydrogen atoms positioned approximately within a single plane. The deviation from planarity is minimal, with oxygen atoms displaced by only approximately 0.0016 Å from the isoxazole ring plane. This structural feature suggests that this compound likely adopts a similar planar conformation, facilitating optimal orbital overlap and conjugation throughout the molecular framework.

The crystallographic characterization of analogous compounds provides insight into the expected solid-state behavior of this compound. Crystal data for 5-methyl-1,2-oxazole-3-carboxylic acid reveals a triclinic crystal system with space group P1, indicating the absence of higher symmetry elements. The unit cell parameters include a = 4.9125(10) Å, b = 5.6909(11) Å, c = 10.464(2) Å, with angular parameters α = 82.21(3)°, β = 79.72(3)°, and γ = 78.96(3)°. These crystallographic dimensions suggest that the packing efficiency and intermolecular interactions play crucial roles in determining the solid-state structure of isoxazole carboxylic acid derivatives.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C₅H₄N₂O₄ | This compound |

| Molecular Weight | 156.10 g/mol | This compound |

| Planarity Deviation | ~0.0016 Å | 5-Methyl-1,2-oxazole-3-carboxylic acid |

| Crystal System | Triclinic | 5-Methyl-1,2-oxazole-3-carboxylic acid |

| Space Group | P1 | 5-Methyl-1,2-oxazole-3-carboxylic acid |

Tautomeric Equilibrium Analysis in Solution Phase

The tautomeric behavior of isoxazole derivatives in solution represents a fundamental aspect of their structural chemistry, with significant implications for understanding the solution-phase dynamics of this compound. Theoretical studies on related systems, particularly 5-hydroxyisoxazole, provide valuable insights into the tautomeric equilibria that may be operative in functionalized isoxazole derivatives. The computational analysis reveals that tautomeric equilibria in isoxazole systems are significantly influenced by the solvent environment, with aqueous solutions favoring different tautomeric forms compared to gas-phase conditions.

Research demonstrates that the CH tautomer represents the dominant form in aqueous solution for hydroxyisoxazole systems, with the NH tautomer constituting the next most stable configuration. These findings suggest that this compound may exhibit similar tautomeric preferences, particularly given the presence of multiple polar functional groups capable of participating in hydrogen bonding interactions with the solvent. The carboxamide functionality at the 3-position and the carboxylic acid group at the 5-position create a complex electronic environment that modulates the tautomeric equilibrium through both inductive and resonance effects.

The self-consistent reaction field model calculations indicate that solvation energies play a crucial role in determining the relative stabilities of different tautomeric forms. The predicted solvation energies demonstrate consistency across multiple computational approaches, including the polarizable continuum model and molecular dynamics simulations. For this compound, the presence of both electron-withdrawing carboxylic acid and electron-donating carboxamide groups creates a unique electronic environment that influences the distribution of tautomeric species in solution.

Experimental validation of tautomeric equilibria in related isoxazole carboxamide systems reveals distinct spectroscopic signatures that facilitate identification of predominant species. Nuclear magnetic resonance spectroscopy provides particularly valuable information regarding tautomeric preferences, with characteristic chemical shift patterns observed for different structural arrangements. The hydrogen bonding capabilities of the carboxamide and carboxylic acid functionalities in this compound are expected to significantly influence the tautomeric equilibrium, favoring forms that maximize intramolecular and intermolecular hydrogen bonding interactions.

Comparative Analysis with Isoxazole Carboxylic Acid Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with other isoxazole carboxylic acid derivatives, revealing fundamental structure-property relationships within this important chemical class. The basic isoxazole carboxylic acid framework, exemplified by 3-isoxazolecarboxylic acid with molecular formula C₄H₃NO₃ and molecular weight 113.07 g/mol, serves as the foundational structure for understanding more complex derivatives. The addition of the carboxamide functionality in this compound represents a significant structural modification that substantially alters the electronic distribution and hydrogen bonding capabilities compared to simpler carboxylic acid derivatives.

Comparative examination of substituted isoxazole derivatives reveals the significant impact of functional group positioning and electronic effects on molecular structure. The 3-cyclopropyl-1,2-oxazole-5-carboxylic acid derivative, with molecular formula C₇H₇NO₃ and molecular weight 153.14 g/mol, demonstrates how hydrocarbon substituents influence the overall molecular architecture while maintaining the core isoxazole carboxylic acid framework. In contrast, the incorporation of the carboxamide functionality in this compound introduces additional hydrogen bonding capabilities and modifies the electronic environment through resonance interactions between the amide and isoxazole systems.

Structural analysis of 5-acetamido-1,2-oxazole-3-carboxylic acid provides insight into the effects of amide substitution at different positions within the isoxazole framework. This compound, with molecular formula C₆H₆N₂O₄ and molecular weight 170.12 g/mol, exhibits positional isomerism compared to this compound, demonstrating how the relative positions of carboxamide and carboxylic acid functionalities influence molecular properties. The comparison reveals that the 3,5-substitution pattern in this compound creates a more symmetrical electronic environment compared to the 3,5-arrangement observed in the acetamido derivative.

The molecular weight progression from basic isoxazole carboxylic acid (113.07 g/mol) to the carbamoyl derivative (156.10 g/mol) reflects the systematic structural elaboration and functional group incorporation. This molecular weight increase of approximately 43 mass units corresponds precisely to the addition of the carboxamide functionality (C₁H₂N₁O₁), confirming the structural relationship between these derivatives. The comparative analysis also extends to related compounds such as 3-carbamoyl-4-methylisoxazole-5-carboxylic acid, which incorporates an additional methyl substituent and exhibits a molecular weight of 170.12 g/mol.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| 3-Isoxazolecarboxylic acid | C₄H₃NO₃ | 113.07 | 3-COOH |

| This compound | C₅H₄N₂O₄ | 156.10 | 3-CONH₂, 5-COOH |

| 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid | C₇H₇NO₃ | 153.14 | 3-Cyclopropyl, 5-COOH |

| 5-Acetamido-1,2-oxazole-3-carboxylic acid | C₆H₆N₂O₄ | 170.12 | 3-COOH, 5-NHCOCH₃ |

Hydrogen Bonding Networks and Supramolecular Arrangements

The hydrogen bonding networks and supramolecular arrangements of this compound represent critical structural features that govern its solid-state organization and solution-phase behavior. Crystallographic studies of related isoxazole carboxylic acid derivatives provide valuable insights into the hydrogen bonding patterns and intermolecular interactions that are likely operative in this system. Research on 5-methyl-1,2-oxazole-3-carboxylic acid reveals the formation of characteristic dimeric structures through intermolecular O—H···O hydrogen bonds, with subsequent packing of these dimers through π-π stacking interactions.

The dimeric hydrogen bonding arrangement observed in isoxazole carboxylic acid derivatives involves the formation of centrosymmetric pairs linked by carboxylic acid hydrogen bonds. These dimers exhibit centroid-to-centroid distances of approximately 3.234 Å for the π-π stacking interactions, indicating optimal aromatic overlap between adjacent molecular units. For this compound, the presence of both carboxylic acid and carboxamide functionalities creates additional opportunities for hydrogen bonding interactions, potentially leading to more complex supramolecular architectures compared to simpler derivatives.

X-ray crystallographic analysis of related carboxamide-containing isoxazole derivatives reveals the significance of intramolecular hydrogen bonding in stabilizing specific conformations. The N-methyl-3-oxoisoxazole-2(3H)-carboxamide structures demonstrate hydrogen bonding between the carbamate NH group and the isoxazol-3(2H)-one carbonyl, with observed H···O distances of approximately 2.11 Å. This intramolecular stabilization through hydrogen bonding suggests that this compound may exhibit preferential conformations that maximize intramolecular interactions between the carboxamide and carboxylic acid functionalities.

The three-dimensional supramolecular organization of isoxazole derivatives involves the interplay of multiple non-covalent interactions, including C—H···O, C—H···N, and C—H···π interactions. Research on complex isoxazole derivatives demonstrates that these secondary interactions contribute to the formation of extended three-dimensional networks that stabilize the crystal structure. The envelope conformations observed in five-membered heterocyclic rings, characterized by specific puckering parameters, influence the overall molecular geometry and the accessibility of hydrogen bonding sites.

Computational studies on hydrogen bonding in isoxazole systems reveal the importance of cooperative effects in stabilizing supramolecular arrangements. The self-consistent reaction field model calculations demonstrate that the strength and directionality of hydrogen bonds are significantly influenced by the local electronic environment and the presence of multiple hydrogen bond donors and acceptors. For this compound, the combination of carboxylic acid and carboxamide functionalities creates a bifunctional hydrogen bonding motif capable of participating in complex network structures.

| Interaction Type | Distance (Å) | Reference System |

|---|---|---|

| O—H···O (carboxylic acid dimer) | ~2.6-2.8 | 5-Methyl-1,2-oxazole-3-carboxylic acid |

| π-π stacking (centroid-centroid) | 3.234 | 5-Methyl-1,2-oxazole-3-carboxylic acid |

| N—H···O (intramolecular) | 2.11 | N-methyl-3-oxoisoxazole-2(3H)-carboxamide |

| Planarity deviation | 0.0016 | Isoxazole carboxylic acid derivatives |

Properties

IUPAC Name |

3-carbamoyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECCPWTUSABFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665605 | |

| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251912-77-3 | |

| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Method: Catalytic Reaction with Alkane Carboxylic Acid Anhydrides

A notable process for preparing oxazole derivatives structurally related to 3-carbamoyl-1,2-oxazole-5-carboxylic acid involves the reaction of carbamoyl-substituted oxazoles with lower alkane carboxylic acid anhydrides in the presence of nickel or copper catalysts.

- Starting Material: 5-carbamoyl-4-methyl-oxazole (structurally similar to the target compound).

- Reagents: Symmetrical or mixed lower alkane carboxylic acid anhydrides (e.g., acetic anhydride, propionic anhydride).

- Catalysts: Nickel(II) or Copper(II) compounds such as acetates, carbonates, oxides, hydroxides, or halides. Nickel acetate is particularly preferred.

- Reaction Conditions:

- Molar excess of anhydride (typically 3 to 10 times, optimally 4-5 times).

- Elevated temperature, preferably at the boiling point of the reaction mixture.

- Outcome: Formation of acylated oxazole intermediates which can be further processed to yield the desired cyano or carbamoyl oxazole derivatives.

- Avoids use of hazardous solvents like quinoline.

- Uses relatively inexpensive and accessible raw materials.

- Can be performed continuously or batchwise.

- Improves yield and quality compared to older methods involving phosphorus pentoxide.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Catalyst | Conditions | Notes |

|---|---|---|---|---|

| 1 | 5-carbamoyl-4-methyl-oxazole + Acetic anhydride | Nickel acetate | Boiling point of mixture, 4-5 molar excess of anhydride | Reaction proceeds with catalytic acylation |

| 2 | Isolation of acylated intermediate | None | Fractional distillation | Distillate cooled to isolate product |

| 3 | Pyrolysis or further transformation | None or catalyst | Elevated temperature | Converts intermediate to cyano or carbamoyl oxazole derivatives |

Notes on Alternative Preparation Approaches

- Phosphorus Pentoxide Method: Previous methods involved reacting 5-carbamoyl-4-methyl-oxazole with phosphorus pentoxide at melting temperatures to form cyano derivatives. This method suffers from low yield due to charring and poor heat transfer, and uses hazardous reagents with difficult waste treatment.

- Solvent Use: Quinoline was used to improve reaction conditions but is unstable, malodorous, and toxic, complicating the process.

- Pyrolytic Processes: High-temperature pyrolysis of acylated intermediates was employed but presents challenges such as reactor material problems and difficult by-product recycling.

Research Findings and Improvements

- The catalytic method using nickel or copper catalysts and acetic anhydride significantly improves the process economics and environmental profile.

- Continuous operation mode enhances scalability and consistency.

- The method yields high-purity 5-cyano-4-methyl-oxazole derivatives, which are key intermediates for further functionalization to this compound.

- The choice of catalyst and reaction parameters (temperature, molar ratios) critically influences yield and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Quality |

|---|---|---|---|---|

| Phosphorus Pentoxide Reaction | P2O5, high temperature, no solvent | Direct cyano formation | Low yield, charring, hazardous | Low |

| Quinoline Solvent Method | P2O5 + quinoline solvent | Improved heat transfer | Toxic solvent, complex waste | Moderate |

| Catalytic Acylation with Ni/Cu | 5-carbamoyl-4-methyl-oxazole + acetic anhydride + Ni or Cu catalyst, boiling temp | High yield, safer, continuous mode | Requires catalyst optimization | High |

| Pyrolysis of Acylated Intermediate | Elevated temperature pyrolysis of acylated oxazole | Converts intermediates to cyano derivatives | High temp reactor issues | Moderate to High |

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid is in the synthesis of Isoxazolyl-substituted Oxazolidinones . These compounds are significant due to their potential as antibiotics , particularly against resistant strains of bacteria. The structural features of oxazolidinones allow for modifications that enhance antibacterial activity while minimizing toxicity.

Case Study: Synthesis and Evaluation

A study demonstrated the synthesis of various isoxazolyl-substituted oxazolidinones using this compound as a key intermediate. The resulting compounds exhibited potent activity against Gram-positive bacteria, highlighting the compound's utility in developing new antibiotic therapies .

Agrochemicals

This compound has also been explored for its potential use in agrochemicals, particularly as a herbicide or plant growth regulator. Its structure allows it to interact with biological systems in plants, potentially leading to growth modulation.

Case Study: Herbicidal Activity

Research has indicated that derivatives of oxazole compounds can exhibit herbicidal properties by inhibiting specific metabolic pathways in plants. The application of 3-carbamoyl derivatives showed promising results in preliminary trials, suggesting its potential as an active ingredient in herbicide formulations .

Data Table: Comparative Analysis of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Isoxazolyl-substituted Oxazolidinones | Effective against resistant bacterial strains |

| Agrochemicals | Herbicide/Plant Growth Regulator | Exhibited herbicidal activity in preliminary trials |

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical differences between Compound A and other oxazole/oxadiazole-carboxylic acid derivatives:

Key Findings

Impact of Ring Saturation :

- Compound A contains a 4,5-dihydroisoxazole ring, which enhances conformational rigidity compared to fully aromatic analogs like 3-benzyl-1,2-oxazole-5-carboxylic acid . This may influence binding to biological targets.

- In contrast, 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid retains partial saturation but substitutes the imidazole group with pyridine, altering electronic properties .

Functional Group Effects: Carbamoyl vs. Methoxycarbonyl: The carbamoyl group in the query compound (vs.

Biological Relevance: Compound A’s imidazole substituent is linked to anti-inflammatory activity, whereas pyrazole-containing analogs (e.g., ) are primarily intermediates without reported bioactivity.

Biological Activity

3-Carbamoyl-1,2-oxazole-5-carboxylic acid (CAS No. 251912-77-3) is a heterocyclic compound with significant biochemical properties. It has garnered attention for its potential therapeutic applications due to its ability to interact with various biological targets, influencing cellular processes and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It features an oxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This structure allows the compound to participate in various chemical reactions, including nucleophilic acyl substitution, oxidation, and reduction.

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It can act as both an inhibitor and an activator depending on the target enzyme. The compound's ability to modulate enzyme activity can lead to significant changes in cellular signaling pathways and gene expression .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates key signaling molecules, affecting downstream signaling cascades.

- Gene Expression : Alters expression patterns of genes involved in critical cellular functions.

- Metabolic Pathways : Interacts with enzymes and cofactors, influencing metabolic flux and levels of metabolites.

Immunosuppressive Properties

A study explored the immunosuppressive effects of derivatives related to the oxazole structure. These compounds were shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). Notably, one derivative exhibited significant inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cultures .

Table 1: Effects on PBMC Proliferation and TNFα Production

| Compound | PBMC Proliferation Inhibition (%) | TNFα Production Inhibition (%) |

|---|---|---|

| MM3 | 40% at 6.25 µM | Significant at 50 µM |

| MM10 | Variable | Not specified |

Antiproliferative Activity

In another study, derivatives of this compound were tested for antiproliferative activity against cancer cell lines. The results indicated a dose-dependent response where lower concentrations showed beneficial effects on cell metabolism while higher doses resulted in cytotoxicity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Response Type |

|---|---|---|

| A549 | 25 | Moderate Inhibition |

| Jurkat | 15 | Strong Inhibition |

Research Applications

The compound has diverse applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.

- Biology : Serves as a probe for biological assays and studies on enzyme inhibitors.

- Pharmaceuticals : Potential use in developing drugs targeting specific diseases due to its immunosuppressive and antiproliferative properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-carbamoyl-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of β-keto esters or condensation of carbamoyl precursors with oxazole intermediates. For example, cyclization reactions under acidic or basic conditions (e.g., using H₂SO₄ or NaHCO₃) are common. Catalyst optimization (e.g., transition metals for regioselective control) and solvent selection (polar aprotic solvents like DMF) significantly impact yield . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify carbamoyl (-CONH₂) and carboxylic acid (-COOH) proton environments (e.g., δ ~10-12 ppm for -COOH) .

- X-ray crystallography : Resolve crystal packing and confirm oxazole ring geometry .

- FT-IR : Identify characteristic peaks (e.g., ~1700 cm⁻¹ for carbonyl groups) .

Q. What are the key physicochemical properties influencing solubility and stability in biological assays?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers). LogP values (~1.5-2.0) suggest moderate lipophilicity, which can be adjusted via esterification of the -COOH group. Stability studies in PBS (pH 7.4) at 37°C for 24–72 hours are critical to assess hydrolytic degradation, particularly of the carbamoyl moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or chlorophenyl substituents) alter bioactivity, and how can contradictory data in antimicrobial assays be resolved?

- Methodological Answer :

- Structural analogs : Compare with 3-(4-chlorophenyl)- and 3-(trifluoromethyl)-oxazole derivatives. Chlorophenyl groups enhance Gram-positive antibacterial activity (MIC ~2–8 µg/mL), while trifluoromethyl groups improve metabolic stability .

- Contradiction resolution : Test under standardized CLSI/MHRA protocols to control variables like inoculum size and culture medium. Use isogenic bacterial strains to rule out resistance mechanisms .

Q. What computational strategies are effective in predicting target interactions, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding with the oxazole ring and hydrophobic interactions with substituents .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, highlighting key residues (e.g., Arg90 in DHFR) .

Q. How can metabolite identification and stability challenges be addressed during pharmacokinetic studies?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify hydrolytic metabolites (e.g., 4,5-dihydro-oxazole derivatives) via LC-MS/MS (Q-TOF instruments) .

- Sample handling : Acidify plasma/urine (pH ≤3) to prevent degradation of labile carbamoyl groups .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.